molecular formula C11H9Cl2N3 B8354108 4-Allylamino-2,6-dichloroquinazoline

4-Allylamino-2,6-dichloroquinazoline

Katalognummer: B8354108
Molekulargewicht: 254.11 g/mol
InChI-Schlüssel: UXMTYDDZXWDVLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Allylamino-2,6-dichloroquinazoline is a synthetic quinazoline derivative designed for research and development applications. Quinazoline scaffolds are recognized in medicinal chemistry for their diverse biological activities, making them valuable intermediates in the discovery of new therapeutic agents . The molecular structure of this compound features two chlorine atoms and one allylamino group, which offer distinct sites for further chemical modification. The chlorine atoms, particularly at the C-2 and C-6 positions, are reactive sites for nucleophilic aromatic substitution, allowing researchers to systematically introduce a variety of amines and other nucleophiles to create targeted libraries of novel compounds . The incorporated allylamino group at the C-4 position provides an additional handle for functionalization, for instance, through radical or metal-catalyzed reactions, to generate more complex molecular architectures. This multi-functional nature makes 4-Allylamino-2,6-dichloroquinazoline a versatile chemical building block. Its primary research value lies in its application as a key intermediate in the synthesis of potential bioactive molecules. Researchers can leverage this compound to develop new chemical entities for screening against various disease targets. Quinazoline derivatives have been extensively investigated and shown to possess a range of pharmacological properties, including antimicrobial , anticancer , anti-inflammatory , and antiviral activities . This product is intended for use in laboratory research only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C11H9Cl2N3

Molekulargewicht

254.11 g/mol

IUPAC-Name

2,6-dichloro-N-prop-2-enylquinazolin-4-amine

InChI

InChI=1S/C11H9Cl2N3/c1-2-5-14-10-8-6-7(12)3-4-9(8)15-11(13)16-10/h2-4,6H,1,5H2,(H,14,15,16)

InChI-Schlüssel

UXMTYDDZXWDVLM-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC1=NC(=NC2=C1C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

4-Allylamino-2,6-dichloroquinazoline exhibits a range of pharmacological activities. It is primarily recognized for:

  • Anticancer Activity : The compound has been evaluated for its potential as an anticancer agent. Studies have indicated that quinazoline derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have shown promising results against various cancers, including breast and colon cancer .
  • Hypotensive Effects : Research indicates that related quinazoline derivatives can act as hypotensive agents. These compounds have been shown to lower blood pressure in animal models, suggesting a potential therapeutic application in treating hypertension .
  • Inhibition of Lipid Kinases : 4-Allylamino-2,6-dichloroquinazoline may also function as an inhibitor of lipid kinases, which are implicated in several diseases, including cancer and metabolic disorders. This inhibition could provide a pathway for developing treatments for conditions mediated by the PI3K/AKT signaling pathway .

Case Study 1: Anticancer Evaluation

A study investigated the anticancer properties of 4-Allylamino-2,6-dichloroquinazoline against human cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and colon cancer cells, with IC50 values indicating potent activity. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Case Study 2: Hypotensive Activity

In a pharmacological study involving anesthetized dogs, intravenous administration of 4-Allylamino-2,6-dichloroquinazoline resulted in a marked decrease in blood pressure. The dosage ranged from 1 to 15 mg/kg, highlighting its potential as a therapeutic agent for hypertension management .

Case Study 3: Lipid Kinase Inhibition

Research focusing on lipid kinase inhibition showed that derivatives of quinazoline could effectively reduce kinase activity associated with tumor progression. This study suggests that 4-Allylamino-2,6-dichloroquinazoline may have applications in treating proliferative diseases through targeted kinase inhibition .

Data Table: Summary of Applications

Application AreaActivity DescriptionReferences
AnticancerInhibits cancer cell proliferation; induces apoptosis
Hypotensive EffectsLowers blood pressure in animal models
Lipid Kinase InhibitionPotential treatment for proliferative diseases

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural and Functional Group Analysis

The compound is compared below with three analogs: 4-amino-6-chloropyrimidine, 2,4-dichloroquinazoline, and 4-allylamino-2-chloroquinazoline.

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Reactivity/Biological Activity
4-Allylamino-2,6-dichloroquinazoline Quinazoline 2-Cl, 6-Cl, 4-allylamino ~237.1 High electrophilicity; kinase inhibition potential
4-Amino-6-chloropyrimidine Pyrimidine 4-NH₂, 6-Cl ~145.6 Cross-coupling precursor; moderate reactivity
2,4-Dichloroquinazoline Quinazoline 2-Cl, 4-Cl ~203.0 Base for nucleophilic substitutions; low solubility
4-Allylamino-2-chloroquinazoline Quinazoline 2-Cl, 4-allylamino ~209.6 Intermediate for allyl-group derivatization

Key Findings:

Core Heterocycle Differences: Pyrimidine-based analogs (e.g., 4-amino-6-chloropyrimidine) exhibit lower molecular complexity and reduced steric hindrance compared to quinazoline derivatives. This simplifies their use in electrochemical cross-coupling reactions but limits their biological target specificity .

Substituent Effects: Chlorine vs. Amino Groups: The presence of two chlorine atoms in 4-Allylamino-2,6-dichloroquinazoline increases electrophilicity at the 2- and 6-positions compared to mono-chlorinated analogs. This enhances susceptibility to nucleophilic aromatic substitution (SNAr) but may reduce solubility in polar solvents. Allylamino Functionality: The allylamino group provides a reactive site for further modifications (e.g., Michael additions or radical polymerizations), distinguishing it from simpler amino-substituted analogs like 4-amino-6-chloropyrimidine.

Reactivity in Cross-Coupling Reactions: Electrochemical coupling studies on 4-amino-6-chloropyrimidine demonstrated that electron-donating substituents (e.g., -NH₂) improve coupling efficiency with aryl halides, likely by stabilizing intermediates during reduction . By analogy, the allylamino group in 4-Allylamino-2,6-dichloroquinazoline may exhibit similar stabilizing effects, though steric bulk could hinder reaction rates.

Q & A

Q. What criteria distinguish systematic reviews from narrative reviews in synthesizing quinazoline research?

  • Methodological Answer : Systematic reviews follow PRISMA guidelines, require predefined inclusion/exclusion criteria, and assess bias via tools like ROBINS-I. Narrative reviews are hypothesis-driven and prioritize thematic synthesis over exhaustive coverage. Use systematic methods for clinical data and narrative approaches for mechanistic theories .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.